Chenodeoxycholic Acid-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

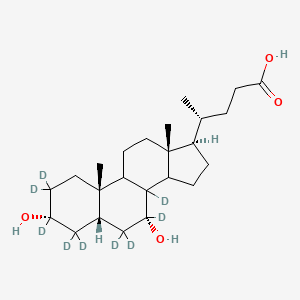

Chenodeoxycholic Acid-d9 (CDCA-d9) is a deuterated isotopologue of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol. CDCA plays a critical role in lipid digestion, cholesterol homeostasis, and regulation of nuclear receptors such as the farnesoid X receptor (FXR) . The deuterium labeling at nine positions (d9) enhances its utility in isotope dilution mass spectrometry (ID-MS) studies, enabling precise quantification of bile acid pool sizes and metabolic flux analysis without altering its biochemical behavior . CDCA-d9 is particularly valuable in pharmacokinetic and metabolic studies, offering high sensitivity and specificity in complex biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chenodeoxycholic Acid can be synthesized through several chemical routes. One common method involves the extraction of Chenodeoxycholic Acid from bile, followed by chemical synthesis to introduce the deuterium atoms. The synthesis typically involves multiple steps, including hydroxylation and oxidation reactions, under controlled conditions .

Industrial Production Methods

Industrial production of Chenodeoxycholic Acid-d9 involves large-scale extraction from animal bile, followed by chemical modification to introduce deuterium. This process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

CDCA-d9 undergoes oxidation at the 7α-hydroxyl group, a reaction critical for modifying its biological activity:

-

Oxidants : N-Bromosuccinimide (NBS), NaClO, or H₂O₂ in acetone-water mixtures .

-

Product : 7-keto-lithocholic acid intermediate, confirmed via thin-layer chromatography (TLC) .

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetone-water (2:1 v/v) | |

| Time | 2 hours (protected from light) | |

| Yield | 94% (white solid) |

Reduction Reactions

The Huang Min-lon reduction converts oxidized intermediates into lithocholic acid:

-

Agents : Hydrazine hydrate and potassium hydroxide in diglycol .

-

Conditions : 120–200°C for 6 hours, yielding lithocholic acid .

Mechanism :

7 keto intermediateHydrazine KOHLithocholic Acid d9

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 120–200°C | |

| Molar Ratio (Substrate:Reagents) | 1:10:10 (CDCA-d9:Hydrazine:KOH) |

Conjugation Reactions

CDCA-d9 conjugates with amino acids in the liver to form water-soluble derivatives:

-

Products : Taurochenodeoxycholate-d9 (with taurine) or glycochenodeoxycholate-d9 (with glycine) .

-

Role : Enhances solubility for biliary secretion and intestinal fat emulsification .

Reaction Pathway :

CDCA d9+Taurine GlycineEnzymaticConjugated Bile Acid d9

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition

-

CDCA-d9 inhibits 11β-HSD2 (IC₅₀ = 22 μM), enabling cortisol-induced activation of mineralocorticoid receptors .

-

Consequence : Sodium retention and potassium loss, relevant in cholestatic conditions .

Farnesoid X Receptor (FXR) Activation

-

CDCA-d9 activates FXR, modulating cholesterol metabolism and bile acid homeostasis .

-

Downstream Effects : Suppresses hepatic lipogenesis and enhances bile acid export .

Microbial Biotransformation

Gut microbiota metabolize unabsorbed CDCA-d9 into secondary bile acids:

-

Primary Product : Lithocholic acid-d9 (via 7α-dehydroxylation) .

-

Epimerization : Converts to ursodeoxycholic acid-d9 under anaerobic conditions .

Key Pathway :

CDCA d9Gut BacteriaLithocholic Acid d9

Research Implications

Scientific Research Applications

Chenodeoxycholic Acid-d9 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways of bile acid synthesis and degradation.

Biology: Helps in studying the role of bile acids in cellular signaling and metabolism.

Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders and gallstones.

Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

Chenodeoxycholic Acid-d9 exerts its effects by activating nuclear receptors such as the farnesoid X receptor (FXR). This activation leads to the regulation of genes involved in cholesterol metabolism and bile acid synthesis. The compound also inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, reducing cholesterol synthesis in the liver .

Comparison with Similar Compounds

Chenodeoxycholic Acid-d9 vs. Ursodeoxycholic Acid (UDCA)

Structural and Functional Differences

- Structural Variance : CDCA and UDCA are dihydroxy bile acids but differ in the orientation of their 7-hydroxy group (α in CDCA vs. β in UDCA). This stereochemical distinction impacts hydrophobicity and receptor binding .

- Clinical Efficacy :

- Gallstone Dissolution : UDCA is more effective than CDCA in reducing biliary cholesterol saturation. A randomized trial showed that UDCA (8–10 mg/kg/day) achieved faster gallstone dissolution with fewer side effects (e.g., diarrhea, elevated liver enzymes) compared to CDCA .

- Endotoxin Modulation : In neonatal rats, CDCA failed to reduce circulating endotoxin levels (69.7 ± 20.7 EU vs. 146.4 ± 43.8 EU for LPS alone), whereas UDCA demonstrated protective effects .

Metabolic and Regulatory Effects

- FXR Activation : CDCA is a potent FXR agonist, inducing bile acid synthesis regulation in hepatocytes and intestinal cells. UDCA, however, shows weaker FXR activation but modulates alternative pathways, such as stabilizing hepatobiliary membranes .

- PCSK9 Regulation : CDCA represses PCSK9 expression via FXR, enhancing LDL receptor activity. UDCA lacks this effect, highlighting divergent mechanisms in lipid metabolism .

Table 1 : Key Pharmacological Differences Between CDCA and UDCA

| Parameter | CDCA | UDCA |

|---|---|---|

| Hydroxyl Group | 7α-OH | 7β-OH |

| FXR Activation | Strong | Weak |

| Gallstone Dissolution | Moderate | High |

| Ki for AKR1D1 | 3.2 μM | 9.8 μM |

| Endotoxin Reduction | Ineffective | Effective |

This compound vs. Cholic Acid (CA)

Structural and Kinetic Differences

- Structural Variance : CA has a 12α-hydroxy group absent in CDCA, increasing its polarity. This difference alters microbial metabolism and receptor interactions .

- Microbial 7α-Dehydroxylation : Clostridium leptum dehydroxylates CA and CDCA at distinct rates (CA: K0.5 = 0.37 μM, V = 0.20 μmol/hr/mg; CDCA: K0.5 = 0.18 μM, V = 0.50 μmol/hr/mg) .

Nuclear Receptor Binding

- RamR Affinity : Both CA and CDCA bind RamR, a multidrug resistance regulator, with similar dissociation constants (CA: 60.5 μM; CDCA: 65.3 μM). However, CDCA binding induces unique conformational changes in RamR helices, unlike CA .

Table 2 : Comparative Binding and Metabolic Parameters of CDCA and CA

| Parameter | CDCA | CA |

|---|---|---|

| 12α-Hydroxyl Group | Absent | Present |

| RamR KD | 65.3 μM | 60.5 μM |

| Microbial K0.5 | 0.18 μM | 0.37 μM |

This compound vs. Lithocholic Acid (LCA)

- Biotransformation : CDCA is 7α-dehydroxylated by gut bacteria to form LCA, a secondary bile acid. UDCA is similarly converted but at slower rates due to its 7β-OH group .

- Toxicity : LCA is hepatotoxic and linked to colorectal cancer. CDCA-d9 studies help quantify this conversion, informing therapeutic dosing to minimize LCA accumulation .

This compound vs. Isotopic Analogs

- Isotope Dilution Studies : CDCA-d9 and [<sup>14</sup>C]-CDCA show comparable precision in pool size measurements (CV: 7.6% vs. 8.3%), validating deuterated forms for metabolic tracing .

Clinical and Research Implications

- Therapeutic Use: CDCA is FDA-approved for cerebrotendinous xanthomatosis but requires careful monitoring due to hepatotoxicity risks . UDCA remains preferred for cholestatic liver diseases.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Chenodeoxycholic Acid-d9 modulates metabolic pathways, and how can researchers design experiments to investigate these pathways?

Chenodeoxycholic Acid (CDCA) and its deuterated analog (CDCA-d9) act as agonists for the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid synthesis, lipid metabolism, and glucose homeostasis . To study these mechanisms:

- In vitro : Use FXR reporter assays (e.g., luciferase-based systems) in hepatocyte cell lines (HepG2, primary hepatocytes) to quantify receptor activation.

- In vivo : Employ FXR knockout (KO) mouse models to compare metabolic outcomes (e.g., serum cholesterol, bile acid profiles) between wild-type and KO animals treated with CDCA-d9 .

- Analytical methods : Quantify deuterated bile acids in biological matrices using LC-MS/MS with stable isotope-labeled internal standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

CDCA-d9 is a deuterated compound requiring specific handling:

- Storage : Keep at -20°C in airtight containers to prevent degradation .

- Exposure control : Use PPE (gloves, lab coats) to avoid skin/eye irritation, as bile acids can disrupt membrane integrity .

- Waste disposal : Follow institutional guidelines for organic solvents and deuterated compounds to minimize environmental impact .

Q. Which analytical techniques are most effective for quantifying this compound and distinguishing it from endogenous bile acids?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Utilize deuterium labeling to differentiate CDCA-d9 from non-deuterated analogs based on mass shifts (e.g., m/z 392 → 401) .

- Selectivity validation : Test cross-reactivity with structurally similar bile acids (e.g., cholic acid) using molecularly imprinted polymer (MIP) sensors, which show 15-fold higher selectivity for cholic acid over CDCA .

- Data normalization : Include internal standards (e.g., d4-CDCA) to correct for matrix effects in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data on CDCA efficacy for rare diseases like cerebrotendinous xanthomatosis (CTX)?

Limitations in existing CTX studies (small sample sizes, retrospective designs, confounding treatments) necessitate:

- Multi-center collaborations : Pool data across regions to increase statistical power .

- Longitudinal designs : Track biomarkers (e.g., urinary bile alcohols, plasma cholestanol) over decades to assess long-term outcomes .

- Dose-response studies : Optimize dosing (e.g., 15 mg/kg/day in children) using pharmacokinetic modeling to balance efficacy and hepatotoxicity .

Q. What strategies improve the synthesis and stability of deuterated bile acids like CDCA-d9 for metabolic tracing studies?

- Synthetic routes : Optimize deuteration at positions 2,2,4,4 via catalytic exchange reactions using deuterium oxide and palladium catalysts .

- Stability testing : Conduct accelerated degradation studies under varying pH and temperature conditions to identify optimal storage formulations .

- Purity validation : Use HPLC with charged aerosol detection (CAD) to achieve ≥98% purity, critical for minimizing isotopic interference in MS analyses .

Q. How can CDCA-d9 be used to elucidate gut-liver axis interactions in metabolic diseases?

- Gnotobiotic models : Colonize germ-free mice with human microbiota and administer CDCA-d9 to trace microbial bile acid modifications (e.g., dehydroxylation to lithocholic acid) .

- Fecal metabolomics : Combine LC-MS/MS with 16S rRNA sequencing to correlate CDCA-d9 levels with microbial community shifts .

- Barrier function assays : Measure intestinal permeability (e.g., FITC-dextran assay) in response to CDCA-d9 treatment to assess gut-liver signaling .

Q. What methodological considerations ensure specificity when using CDCA-d9 as an internal standard in pharmacokinetic studies?

- Isobaric interference : Confirm absence of overlapping peaks with endogenous bile acids using high-resolution MS (HRMS) .

- Matrix effects : Spike CDCA-d9 into plasma/serum from untreated subjects to validate recovery rates (target: 85–115%) .

- Cross-validation : Compare deuterated vs. non-deuterated CDCA pharmacokinetics in parallel cohorts to confirm isotopic stability .

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

401.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D |

InChI Key |

RUDATBOHQWOJDD-NPFMQFSDSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.